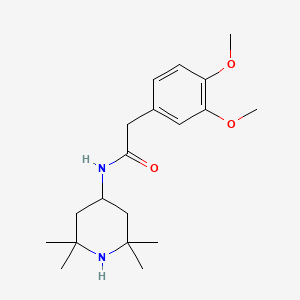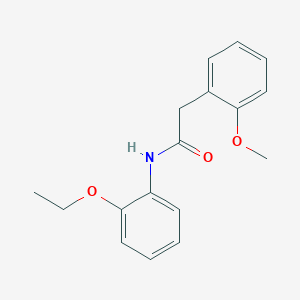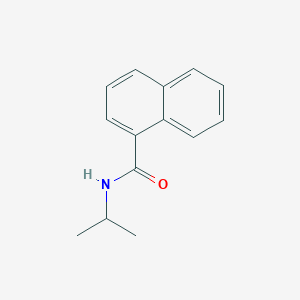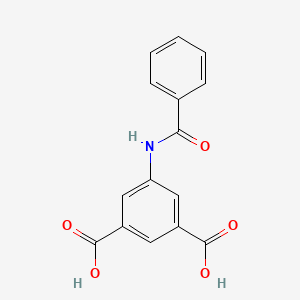
6-(1-azepanylmethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazine derivatives, including compounds similar to "6-(1-azepanylmethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine," are notable for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. These compounds are characterized by a triazine core, which can be functionalized with various substituents to achieve desired physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of triazine derivatives typically involves condensation reactions between diamines and other precursors. For example, the preparation of N2,N2,N4,N4-tetraethyl-6-hydrazino-1,3,5-triazine-2,4-diamine derivatives is achieved through the reaction of appropriate precursors in ethanol at room temperature, showcasing the versatility of synthesis methods for these compounds (Xiaolin Pan & F. Jian, 2009).
Molecular Structure Analysis
The molecular structure of triazine derivatives is often elucidated using X-ray crystallography, which reveals the arrangement of atoms within the molecule and the presence of intra- and intermolecular interactions, such as hydrogen bonding and π-π interactions. These structural features are crucial for understanding the compound's reactivity and properties (A. Korepin et al., 2018).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, enabling the introduction of diverse functional groups. These reactions are essential for the synthesis of more complex molecules and for modifying the chemical properties of the triazine core for specific applications.
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, modifications to the triazine core or the substituents can enhance solubility in organic solvents or affect the material's thermal stability, which is critical for applications in materials science (Ziyu Li et al., 2017).
properties
IUPAC Name |
6-(azepan-1-ylmethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-13-6-8-14(9-7-13)19-17-21-15(20-16(18)22-17)12-23-10-4-2-3-5-11-23/h6-9H,2-5,10-12H2,1H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASQNKIHLMNYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5782692.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)
![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)





